Fmoc-d-thr(tbu)-opfp

Overview

Description

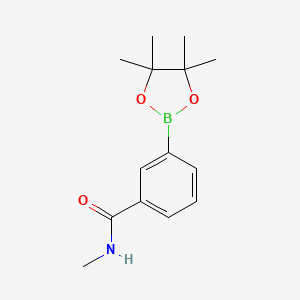

“Fmoc-d-thr(tbu)-opfp” is a synthetic amino acid that exists in plants, microorganisms, and the human body in small amounts . It is also known as N-α-Fmoc-O-t.-butyl-D-threonine .

Synthesis Analysis

“Fmoc-d-thr(tbu)-opfp” can be used to synthesize chlorofusin analogues via solid-phase peptide synthesis . It can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .Molecular Structure Analysis

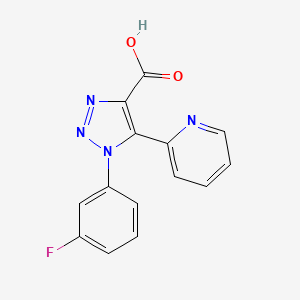

The molecular formula of “Fmoc-d-thr(tbu)-opfp” is C23H27NO5 . Its molar mass is 397.48 g/mol .Chemical Reactions Analysis

“Fmoc-d-thr(tbu)-opfp” is suitable for Fmoc solid-phase peptide synthesis .Physical And Chemical Properties Analysis

“Fmoc-d-thr(tbu)-opfp” is a white to off-white powder . Its melting point is approximately 130°C . The optical activity is [α]20/D −15±1.5°, c = 1% in ethyl acetate .Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-d-thr(tbu)-opfp: is primarily used in SPPS , a method by which peptides are synthesized by sequential addition of amino acids to a growing chain . This derivative’s protection group, Fmoc, is removed under basic conditions, allowing for the next amino acid to be added. Its use in SPPS is crucial for synthesizing peptides with specific sequences for research in proteomics and drug development.

Synthesis of D-Threonine-Containing Peptides

D-amino acids are important in the development of peptide-based drugs due to their resistance to enzymatic degradationFmoc-d-thr(tbu)-opfp is used to incorporate D-threonine into peptides, which can result in enhanced biological activity and stability of the peptide or protein .

Production of Cyclic Peptides

Cyclic peptides have significant therapeutic potential due to their structural stability and resistance to degradation. The derivative can be used to introduce threonine into peptides that will later be cyclized, contributing to the stability and function of the resulting cyclic peptide .

Peptide Libraries

Peptide libraries are collections of peptides with a vast array of sequences used for high-throughput screening in drug discoveryFmoc-d-thr(tbu)-opfp is used in the synthesis of these libraries to introduce diversity by incorporating D-threonine into the peptides .

Conformational Studies

The incorporation of D-amino acids like D-threonine can induce specific conformational changes in peptides. Researchers use Fmoc-d-thr(tbu)-opfp to study the structure-activity relationships of peptides, which is essential for understanding their biological functions and for designing peptide-based drugs .

Enzyme Inhibitors

Peptides containing D-amino acids can act as enzyme inhibitors, offering therapeutic potential for various diseasesFmoc-d-thr(tbu)-opfp enables the synthesis of such peptides, which can be used to inhibit enzymes implicated in disease processes .

Labeling and Detection

In biochemical assays, peptides are often labeled with fluorescent or other detectable tagsFmoc-d-thr(tbu)-opfp can be used to synthesize threonine-containing peptides that are subsequently labeled for use in assays to study protein interactions and functions .

Antimicrobial Peptides

The synthesis of antimicrobial peptides often involves the inclusion of D-amino acids to increase their efficacy and longevityFmoc-d-thr(tbu)-opfp is utilized to create peptides that can resist degradation by proteases, making them more effective as antimicrobial agents .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Fmoc-D-Thr(Tbu)-Opfp is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that are being synthesized. The role of this compound is to add a D-threonine residue to the peptide chain during the synthesis process .

Mode of Action

Fmoc-D-Thr(Tbu)-Opfp interacts with its targets (amino acid sequences) through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group of Fmoc-D-Thr(Tbu)-Opfp is removed, allowing the D-threonine residue to be added to the growing peptide chain .

Biochemical Pathways

The biochemical pathway primarily affected by Fmoc-D-Thr(Tbu)-Opfp is the peptide synthesis pathway . By adding a D-threonine residue to the peptide chain, Fmoc-D-Thr(Tbu)-Opfp can influence the structure and function of the final peptide product .

Pharmacokinetics

Its stability and reactivity under various conditions are crucial for its effectiveness in peptide synthesis .

Result of Action

The molecular effect of Fmoc-D-Thr(Tbu)-Opfp’s action is the addition of a D-threonine residue to a peptide chain . This can have significant effects at the cellular level, as the structure of a peptide influences its biological activity .

Action Environment

The action of Fmoc-D-Thr(Tbu)-Opfp can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of the peptide synthesis process . Additionally, the presence of other reagents and the sequence of steps in the synthesis protocol can also impact the effectiveness of Fmoc-D-Thr(Tbu)-Opfp .

properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26F5NO5/c1-14(40-29(2,3)4)25(27(36)39-26-23(33)21(31)20(30)22(32)24(26)34)35-28(37)38-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19,25H,13H2,1-4H3,(H,35,37)/t14-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUUPIXJXWQAMT-HWRSSNJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26F5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(1H-benzimidazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1440603.png)

![2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1440605.png)

![2-(1H-imidazol-1-ylcarbonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B1440609.png)

![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440612.png)

![2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B1440613.png)